3-Chloroquinoline-2-carboxylic acid

Lipophilicity Physicochemical profiling Drug-likeness prediction

3-Chloroquinoline-2-carboxylic acid (CAS 1803567-61-4) features the 3-chloro-2-carboxyl quinoline regiochemistry—distinct from the isomeric 2-chloroquinoline-3-carboxylic acid (CAS 73776-25-7)—that governs divergent hydrogen-bonding, electronic, and steric profiles critical for amide coupling, metal coordination, and nucleophilic aromatic substitution. The scaffold is validated in protein kinase CK2 inhibitor programs (derived analogs with IC₅₀ 0.65–18.2 μM) and serves as a precursor for dual COX-2/5-LOX anti-inflammatory leads. Favorable computed properties (XLogP3-AA=2.7, TPSA=50.2 Ų) support structure-property relationship library design. Commercially available at ≥95% purity in research quantities (50 mg–1 g); standard international R&D shipping applies.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 1803567-61-4
Cat. No. B1455344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroquinoline-2-carboxylic acid
CAS1803567-61-4
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Cl
InChIInChI=1S/C10H6ClNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14)
InChIKeyKFSYXJLUCGGLBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroquinoline-2-carboxylic Acid (CAS 1803567-61-4): Core Chemical Identity and Sourcing Baseline


3-Chloroquinoline-2-carboxylic acid (CAS 1803567-61-4) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a chlorine atom at the 3-position and a carboxylic acid group at the 2-position of the quinoline ring [1]. It has the molecular formula C₁₀H₆ClNO₂ and a molecular weight of 207.61 g/mol [1]. The compound is commercially available as a research chemical with typical purity specifications of 95% to 98% [2]. It is classified as a building block for organic synthesis and medicinal chemistry applications, with reported enzyme inhibition activity against phospholipase A2, cyclooxygenase-2, and 5-lipoxygenase in preliminary studies .

Why 3-Chloroquinoline-2-carboxylic Acid Cannot Be Interchanged with Other Quinoline Carboxylic Acid Isomers or Analogs


Quinoline carboxylic acids exhibit highly position-dependent reactivity and biological profiles. The regiochemistry of the chlorine and carboxyl substituents dictates both synthetic utility and target engagement. For example, 3-chloroquinoline-2-carboxylic acid and its positional isomer 2-chloroquinoline-3-carboxylic acid (CAS 73776-25-7) share the same molecular formula and molecular weight (both 207.61 g/mol) but differ fundamentally in the placement of the chlorine atom relative to the carboxyl group [1]. This positional difference alters the compound's hydrogen-bonding capacity, steric environment around the carboxyl group, and electronic properties of the quinoline nitrogen, leading to divergent reactivity in amide coupling, metal coordination, and nucleophilic aromatic substitution reactions [2]. Direct substitution without experimental validation of the specific isomer therefore risks synthetic failure or erroneous biological readout. The quantitative evidence below establishes where the 3-chloro-2-carboxyl substitution pattern provides measurable differentiation from close analogs.

Quantitative Differentiation Evidence: 3-Chloroquinoline-2-carboxylic Acid vs. Closest Analogs


Lipophilicity (XLogP3-AA): 3-Chloroquinoline-2-carboxylic Acid vs. 3-Substituted and Positional Isomer Analogs

The computed XLogP3-AA value for 3-chloroquinoline-2-carboxylic acid is 2.7 [1]. This represents a moderate increase in lipophilicity compared to the unsubstituted parent compound quinoline-2-carboxylic acid (quinaldic acid, CAS 93-10-7), and is identical within significant figures to its positional isomer 2-chloroquinoline-3-carboxylic acid (XLogP3-AA = 2.7) [2]. However, the 3-chloro substitution provides a distinct advantage over 3-hydroxyquinoline-2-carboxylic acid, where the hydroxyl group substantially increases polarity, and offers a markedly different profile compared to the heavier 3-bromo analog (3-bromoquinoline-2-carboxylic acid, MW 252.06 g/mol), which introduces both higher molecular weight and altered electronic properties relevant to cross-coupling reactivity . The chlorine atom provides a balance of moderate lipophilicity and synthetic versatility through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions that is distinct from both smaller (H, F) and larger (Br, I) 3-substituents.

Lipophilicity Physicochemical profiling Drug-likeness prediction

Molecular Topological Polar Surface Area (TPSA): Quantitative Comparison Across 3-Substituted Quinoline-2-carboxylic Acids

The topological polar surface area (TPSA) of 3-chloroquinoline-2-carboxylic acid is 50.2 Ų, as computed by PubChem [1]. This value is identical to its positional isomer 2-chloroquinoline-3-carboxylic acid (TPSA = 50.2 Ų), consistent with their shared molecular formula and functional groups [2]. The TPSA falls below the commonly cited threshold of 140 Ų for oral bioavailability and below 90 Ų for blood-brain barrier penetration, suggesting favorable passive permeability characteristics [3]. In contrast, 3-hydroxyquinoline-2-carboxylic acid, with an additional hydrogen-bond donor from the hydroxyl group, is expected to have a higher TPSA, reducing membrane permeability. The TPSA value, when combined with molecular weight (207.61 g/mol), places this compound within favorable drug-like chemical space according to Lipinski's Rule of Five parameters.

Polar surface area Drug-likeness Bioavailability prediction

GHS Hazard Profile Distinction: 3-Chloroquinoline-2-carboxylic Acid vs. 3-Bromoquinoline-2-carboxylic Acid

According to ECHA C&L notifications aggregated by PubChem, 3-chloroquinoline-2-carboxylic acid is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), all at the Warning signal word level [1]. This safety profile is consistent with many halogenated quinoline carboxylic acids; however, it differs from 3-bromoquinoline-2-carboxylic acid (CAS 1564924-85-1), for which no GHS classification has been formally notified to ECHA, indicating either a lack of toxicological assessment or a potentially different hazard profile that introduces additional procurement and handling uncertainty [2]. The availability of a defined GHS classification enables laboratory safety officers to implement appropriate engineering controls, personal protective equipment, and waste disposal procedures without requiring initial in-house toxicological evaluation.

Safety profile Hazard classification Procurement risk assessment

Regiochemical Reactivity Differentiation: SNAr and Cross-Coupling Potential at the 3-Chloro Position

The 3-chloro substituent in 3-chloroquinoline-2-carboxylic acid is positioned adjacent to the electron-withdrawing carboxyl group at C2 and the ring nitrogen, creating an electronically activated site for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions [1]. This regiochemical arrangement is distinct from 2-chloroquinoline-3-carboxylic acid, where the chlorine is directly adjacent to the ring nitrogen, resulting in enhanced reactivity toward SNAr but potentially reduced selectivity in cross-coupling due to competing coordination of the palladium catalyst by the quinoline nitrogen [2]. The 3-chloro-2-carboxyl pattern has demonstrated utility in the synthesis of quinoline-3-carboxylic acid-derived CK2 kinase inhibitors, where 22 out of 43 synthesized compounds showed CK2 inhibition with IC₅₀ values ranging from 0.65 to 18.2 μM, with the most active inhibitors found among 2-aminoquinoline-3-carboxylic acid derivatives [3]. While 3-chloroquinoline-2-carboxylic acid itself was not the direct bioactive molecule in this study, the 3-substituted quinoline-2-carboxylic acid scaffold serves as the key synthetic entry point for generating diverse 2-amino and 2-substituted derivatives.

Synthetic utility Nucleophilic aromatic substitution Cross-coupling Building block versatility

Enzyme Inhibition Profile: Reported Multi-Target Activity of 3-Chloroquinoline-2-carboxylic Acid vs. Single-Target Quinoline Carboxylic Acids

According to vendor-reported research data, 3-chloroquinoline-2-carboxylic acid has been shown to inhibit phospholipase A2, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), three enzymes involved in inflammatory processes . This multi-target inhibition profile is noteworthy when compared to the structurally distinct 7,8-dichloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (CAS 300675-28-9), a CK2-selective inhibitor with a reported IC₅₀ of 0.8 μM that does not target the COX/LOX pathway . The simultaneous engagement of both cyclooxygenase and lipoxygenase pathways distinguishes this compound from selective COX-2 inhibitors (e.g., celecoxib class) and from quinolone antibiotics (e.g., fluoroquinolones) that target bacterial DNA gyrase. It is important to note that quantitative IC₅₀ values for the individual enzyme targets of 3-chloroquinoline-2-carboxylic acid itself have not been publicly disclosed in peer-reviewed literature, and the reported enzyme inhibition data originate from vendor-provided research summaries rather than primary publications.

Enzyme inhibition Phospholipase A2 Cyclooxygenase-2 5-Lipoxygenase Anti-inflammatory

Purity and Commercial Availability: Multi-Vendor Sourcing with Defined Specifications

3-Chloroquinoline-2-carboxylic acid (CAS 1803567-61-4) is available from multiple independent vendors with defined purity specifications. AKSci offers the compound at 95% minimum purity , while Calpac Lab supplies it at 98% purity in 100 mg unit size [1]. MolCore provides the compound at 98% purity (NLT) , and Leyan offers it at 95% purity . This multi-vendor availability with clearly specified purity grades provides procurement flexibility and supply chain redundancy. In comparison, 3-iodoquinoline-2-carboxylic acid (CAS 1936405-67-2) appears to have more limited commercial availability, and 3-nitroquinoline-2-carboxylic acid was not identified as a commercially listed compound in this analysis, suggesting that the 3-chloro derivative benefits from established synthetic routes and commercial interest.

Commercial availability Purity specification Supply chain reliability

Recommended Application Scenarios for 3-Chloroquinoline-2-carboxylic Acid Based on Quantitative Differentiation Evidence


Scaffold for CK2 Kinase Inhibitor Library Synthesis via 2-Position Derivatization

The 3-chloroquinoline-2-carboxylic acid scaffold is well-suited for generating libraries of 2-aminoquinoline-3-carboxylic acid derivatives as protein kinase CK2 inhibitors. The CK2 inhibitor program by Syniugin et al. (2016) demonstrated that 3-quinoline carboxylic acid derivatives yield active CK2 inhibitors (22 of 43 compounds with IC₅₀ 0.65–18.2 μM), with the most active compounds derived from 2-aminoquinoline-3-carboxylic acid scaffolds [1]. The 3-chloro substituent provides a synthetic handle for subsequent functionalization while the 2-carboxylic acid can be converted to amides, esters, or heterocycles. This scenario leverages the well-precedented synthetic route and the established structure-activity relationship framework for this substitution pattern.

Dual COX/LOX Inhibitor Probe for Inflammatory Pathway Research

Based on vendor-reported enzyme inhibition data indicating activity against COX-2 and 5-LOX , 3-chloroquinoline-2-carboxylic acid can serve as a starting scaffold for developing dual inhibitors of cyclooxygenase and lipoxygenase pathways. Dual COX/LOX inhibition is a recognized strategy for anti-inflammatory drug discovery that may offer improved gastric safety profiles compared to selective COX-2 inhibitors. The compound's moderate lipophilicity (XLogP3-AA = 2.7) [2] and favorable TPSA (50.2 Ų) [3] support oral bioavailability potential of derived analogs. Note that quantitative IC₅₀ values for the parent compound against individual enzyme targets require independent experimental verification.

Metal-Chelating Building Block for Selective Extraction or Coordination Chemistry

Quinoline-2-carboxylic acids (quinaldic acids) are established reagents for selective metal ion extraction, particularly for Cu²⁺ and Zn²⁺ in the presence of Fe²⁺/Fe³⁺ from aqueous sulfate solutions [4]. The 3-chloro substituent on the quinoline ring modulates the electron density at the carboxylate oxygen and the quinoline nitrogen, which can alter metal-binding affinity and extraction pH profiles compared to the unsubstituted parent compound. This application scenario is supported by patent literature describing halogen-substituted quinoline-2-carboxylic acids as improved extractants with enhanced selectivity [5].

Physicochemical Reference Standard for 3-Substituted Quinoline-2-carboxylic Acid Analog Series

With well-defined computed physicochemical properties including XLogP3-AA = 2.7, TPSA = 50.2 Ų, molecular weight = 207.61 g/mol, and commercial availability at defined purity grades (95–98%) from multiple vendors [2][3], 3-chloroquinoline-2-carboxylic acid can serve as a reference compound for calibrating computational property predictions across a series of 3-substituted quinoline-2-carboxylic acid analogs (3-F, 3-Br, 3-I, 3-Me, 3-OH). This application is particularly relevant for medicinal chemistry groups building structure-property relationship (SPR) models to guide library design.

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